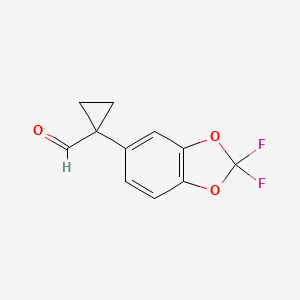
1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C11H8F2O4. It is characterized by the presence of a cyclopropane ring and a benzodioxole moiety, both of which contribute to its unique chemical properties. This compound is of interest in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
The synthesis of 1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with cyclopropane derivatives under specific conditions. One common method includes the use of potassium fluoride as a catalyst in the presence of an effective quantity of a hydrogen fluoride source . The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Análisis De Reacciones Químicas
1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, especially in the presence of strong nucleophiles like sodium hydride or organolithium reagents.
Aplicaciones Científicas De Investigación
1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may act as an inhibitor of key enzymes involved in metabolic pathways, thereby affecting the growth and proliferation of cells .
Comparación Con Compuestos Similares
1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde can be compared with other similar compounds, such as:
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid: This compound shares a similar structure but differs in the functional group attached to the cyclopropane ring.
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carbonitrile: This compound has a nitrile group instead of an aldehyde group, leading to different chemical reactivity and applications.
2,2-Difluoro-1,3-benzodioxole: This compound lacks the cyclopropane ring, making it less complex but still useful in various synthetic applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C11H8F2O3 |
|---|---|
Peso molecular |
226.18 g/mol |
Nombre IUPAC |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H8F2O3/c12-11(13)15-8-2-1-7(5-9(8)16-11)10(6-14)3-4-10/h1-2,5-6H,3-4H2 |
Clave InChI |
MKVGWTJHVPIPOG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C=O)C2=CC3=C(C=C2)OC(O3)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-(4-Chlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057892.png)
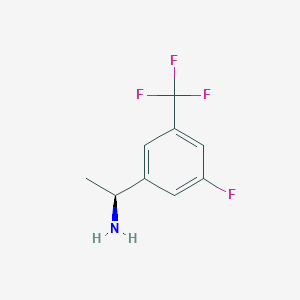

![Benzyl [2,4'-Bipiperidine]-1-Carboxylate Hydrochloride](/img/structure/B13057912.png)
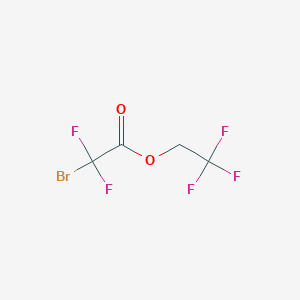
![6',7'-Dihydro-5'H-spiro[bicyclo[3.1.0]hexane-2,4'-thieno[3,2-c]pyridine]](/img/structure/B13057930.png)

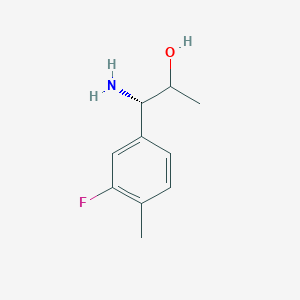
![2-{1-[(4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B13057943.png)

![5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-9-yl-methyl]-thiophene-3-carboxylicacidmethylester](/img/structure/B13057950.png)
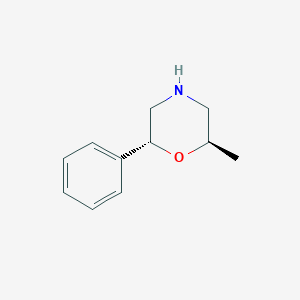
![N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]adamantan-1-amine;hydrochloride](/img/structure/B13057960.png)
![(1S,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13057968.png)
